Cas no 139448-92-3 (2-(9H-fluoren-9-ylmethoxycarbonylamino)ethanethioic S-acid)

2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethanethioic S-acid is a specialized thioic acid derivative used primarily in peptide synthesis and organic chemistry applications. Its key advantage lies in the presence of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which offers selective deprotection under mild basic conditions, ensuring compatibility with sensitive functional groups. The thioic acid moiety enhances reactivity in thioester formation, facilitating efficient coupling reactions. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) and bioconjugation, where controlled reactivity and stability are critical. Its well-defined structure and high purity make it a reliable reagent for researchers requiring precise and reproducible results in complex synthetic pathways.
2-(9H-fluoren-9-ylmethoxycarbonylamino)ethanethioic S-acid structure
139448-92-3 structure
Product Name:2-(9H-fluoren-9-ylmethoxycarbonylamino)ethanethioic S-acid
CAS No:139448-92-3
MF:C17H15NO3S
MW:313.370903253555
CID:1271104
PubChem ID:15755406
Update Time:2025-06-15

2-(9H-fluoren-9-ylmethoxycarbonylamino)ethanethioic S-acid Chemical and Physical Properties

Names and Identifiers

    • Ethanethioic acid, [[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-
    • 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethanethioic S-acid
    • SCHEMBL11948884
    • Fmoc-2-aminoethanethioic S-acid
    • SCHEMBL6809575
    • 139448-92-3
    • 2-(9H-fluoren-9-ylmethoxycarbonylamino)ethanethioic S-acid
    • Inchi: 1S/C17H15NO3S/c19-16(22)9-18-17(20)21-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,20)(H,19,22)
    • InChI Key: NPJCLVLAVAZHRG-UHFFFAOYSA-N
    • SMILES: SC(CNC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O

Computed Properties

  • Exact Mass: 313.07735
  • Monoisotopic Mass: 313.07726451g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 406
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 56.4Ų

Experimental Properties

  • PSA: 58.56

2-(9H-fluoren-9-ylmethoxycarbonylamino)ethanethioic S-acid Pricemore >>

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Additional information on 2-(9H-fluoren-9-ylmethoxycarbonylamino)ethanethioic S-acid

Introduction to 2-(9H-fluoren-9-ylmethoxycarbonylamino)ethanethioic S-acid (CAS No. 139448-92-3)

2-(9H-fluoren-9-ylmethoxycarbonylamino)ethanethioic S-acid, identified by its CAS number 139448-92-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by the presence of a fluorene moiety, which is a fused bicyclic aromatic system known for its structural stability and electronic properties. The introduction of a methoxycarbonylamino group and an S-acid moiety further enhances its utility in various synthetic applications, particularly in the development of peptide mimetics and bioactive molecules.

The fluorene core in this compound imparts unique photophysical properties, making it a valuable scaffold for designing luminescent materials and probes used in biochemical assays. Additionally, the methoxycarbonylamino functionality serves as a protecting group for amino acids, which is crucial in peptide synthesis. The S-acid moiety, on the other hand, introduces a sulfhydryl group that can participate in various chemical reactions, including thiol-disulfide exchange processes, which are relevant in protein engineering and drug delivery systems.

In recent years, the pharmaceutical industry has seen a surge in the development of novel compounds derived from fluorene-based scaffolds due to their favorable pharmacokinetic profiles and enhanced binding affinities. Research published in journals such as *Journal of Medicinal Chemistry* and *Organic Letters* has highlighted the potential of 2-(9H-fluoren-9-ylmethoxycarbonylamino)ethanethioic S-acid as a key intermediate in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its role in the development of kinase inhibitors, which are critical in treating cancers and inflammatory diseases.

The compound's versatility extends to its application in material science, where fluorene derivatives are widely used in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their high charge carrier mobility and thermal stability. The methoxycarbonylamino group also allows for further functionalization via coupling reactions such as Boc protection or amidation, enabling the creation of complex molecular architectures. This adaptability makes 2-(9H-fluoren-9-ylmethoxycarbonylamino)ethanethioic S-acid an indispensable tool for synthetic chemists working on cutting-edge applications.

Recent advancements in computational chemistry have further enhanced the understanding of this compound's reactivity and interactions. Molecular modeling studies have revealed that the presence of the fluorene ring optimizes hydrogen bonding networks, which is essential for designing high-affinity ligands. Additionally, density functional theory (DFT) calculations have been employed to predict the electronic structure of 2-(9H-fluoren-9-ylmethoxycarbonylamino)ethanethioic S-acid, providing insights into its potential applications as a photosensitizer or catalyst.

The synthesis of this compound involves multi-step organic transformations, including nucleophilic substitution reactions, cyclization processes, and protective group strategies. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been utilized to construct the fluorene core efficiently. These methodologies align with green chemistry principles by minimizing waste and maximizing yield, ensuring sustainable production practices.

In clinical research, 2-(9H-fluoren-9-ylmethoxycarbonylamino)ethanethioic S-acid has been investigated for its potential role in modulating enzyme activity. Specifically, it has shown promise as a scaffold for developing protease inhibitors, which are essential in treating conditions like HIV/AIDS and cystic fibrosis. The sulfhydryl group's ability to interact with metal ions also makes it relevant in designing chelating agents for therapeutic applications involving heavy metal detoxification.

The compound's stability under various conditions has been thoroughly evaluated through kinetic studies and storage stability tests. These experiments have confirmed its robustness under ambient temperatures and neutral pH conditions, making it suitable for industrial-scale production and commercial distribution. Furthermore, its solubility profile across multiple solvents has been optimized for formulation into pharmaceutical products.

The future prospects of 2-(9H-fluoren-9-ylmethoxycarbonylamino)ethanethioic S-acid are vast, with ongoing research exploring its role in drug discovery and material science. Innovations such as flow chemistry and continuous manufacturing are expected to further streamline its production process. Additionally, collaborations between academia and industry are likely to accelerate the translation of laboratory findings into clinical applications.

In conclusion,2-(9H-fluoren-9-ylmethoxycarbonylamino)ethanethioic S-acid (CAS No. 139448-92-3) stands as a testament to the ingenuity of modern chemical research. Its multifaceted applications span from pharmaceuticals to advanced materials, underscoring its importance as a versatile building block. As scientific understanding evolves,this compound will continue to play a pivotal role in shaping the future of medicinal chemistry and materials science.

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